molecular formula C13H12N4O3S2 B2461415 1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 955569-03-6

1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2461415
CAS No.: 955569-03-6
M. Wt: 336.38
InChI Key: DTCNGFFEMBBNPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core linked to a benzo[d]thiazole scaffold via a carboxamide bridge. The benzo[d]thiazol-2-yl moiety is substituted with a methylsulfonyl group at position 6, which may enhance electronic effects and solubility compared to unsubstituted analogs.

Properties

IUPAC Name

2-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3S2/c1-17-10(5-6-14-17)12(18)16-13-15-9-4-3-8(22(2,19)20)7-11(9)21-13/h3-7H,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCNGFFEMBBNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by reacting 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the methylsulfonyl group: This step involves the sulfonylation of the benzo[d]thiazole core using methylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine with a suitable 1,3-dicarbonyl compound.

    Coupling of the pyrazole and benzo[d]thiazole moieties: This step involves the formation of an amide bond between the carboxylic acid group of the pyrazole and the amine group of the benzo[d]thiazole.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide linkage (-CONH-) is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    Reacting with concentrated HCl or H₂SO₄ under reflux yields 1-methyl-1H-pyrazole-5-carboxylic acid and 6-(methylsulfonyl)benzo[d]thiazol-2-amine.

    C13H12N4O3S2+H2OH+C5H6N2O2+C8H8N2O2S2\text{C}_{13}\text{H}_{12}\text{N}_4\text{O}_3\text{S}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{C}_5\text{H}_6\text{N}_2\text{O}_2 + \text{C}_8\text{H}_8\text{N}_2\text{O}_2\text{S}_2
  • Basic Hydrolysis :
    Treatment with NaOH generates the corresponding carboxylate salt and amine .

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring undergoes electrophilic substitution, with reactivity directed by the electron-donating methyl group:

  • Nitration :
    Nitration with HNO₃/H₂SO₄ occurs at the 4-position of the pyrazole ring, yielding 1-methyl-4-nitro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide .

  • Halogenation :
    Bromination with Br₂/FeBr₃ introduces a bromine atom at the 3- or 4-position of the pyrazole .

Nucleophilic Substitution on the Benzo[d]thiazole Ring

The methylsulfonyl group (-SO₂Me) activates the benzo[d]thiazole ring for nucleophilic aromatic substitution:

  • Amination :
    Reaction with ammonia or amines under high-temperature conditions substitutes the sulfonyl group or adjacent positions, forming derivatives like 6-amino-N-(1-methyl-1H-pyrazole-5-carboxamido)benzo[d]thiazole .

Functionalization of the Methylsulfonyl Group

The methylsulfonyl moiety can participate in reduction or nucleophilic displacement:

  • Reduction :
    Using LiAlH₄ reduces -SO₂Me to -SMe, yielding 1-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide .

  • Nucleophilic Displacement :
    Treatment with Grignard reagents replaces the sulfonyl group with alkyl/aryl groups .

Cross-Coupling Reactions

The benzo[d]thiazole ring supports transition-metal-catalyzed coupling reactions:

  • Suzuki Coupling :
    If halogenated (e.g., at position 5), palladium-catalyzed coupling with aryl boronic acids forms biaryl derivatives .

Condensation Reactions

The carboxamide group can act as a nucleophile:

  • Schiff Base Formation :
    Reacts with aldehydes/ketones to form imine derivatives under dehydrating conditions .

Biological Activity and Reactivity

The compound’s anti-tubercular activity is linked to its interaction with the DprE1 enzyme, where the methylsulfonyl group enhances binding affinity. Structural analogs show that modifications to the pyrazole or thiazole rings (e.g., halogenation) improve potency .

Scientific Research Applications

Structure and Mechanism of Action

The compound features a unique structure that combines a pyrazole ring with a benzo[d]thiazole moiety and a methylsulfonyl group. Its mechanism of action primarily involves the inhibition of the enzyme DprE1, which is crucial for the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall. By disrupting this pathway, the compound exhibits potent anti-tubercular activity against Mycobacterium tuberculosis .

Antimicrobial Activity

1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide has been investigated for its antimicrobial properties. Studies indicate that it effectively inhibits the growth of various bacterial strains, particularly those resistant to conventional antibiotics. The compound's ability to target DprE1 makes it a promising candidate for tuberculosis treatment .

Anti-inflammatory Properties

Research has shown that this compound exhibits significant anti-inflammatory effects. It has been evaluated for its potential as a selective COX-2 inhibitor, which could provide therapeutic benefits in treating inflammatory diseases such as arthritis and cardiovascular conditions. In vitro studies have demonstrated its efficacy in reducing inflammation markers .

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. It has shown promise in inhibiting cancer cell proliferation across various cell lines, including breast and lung cancers. The compound's mechanism involves inducing apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development in oncology .

Study 1: Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited superior antibacterial activity against Mycobacterium tuberculosis compared to standard treatments, highlighting its potential as a novel therapeutic agent .

Study 2: Anti-inflammatory Effects

In a comparative study assessing COX inhibitors, this compound was found to possess an IC50 value significantly lower than traditional anti-inflammatory drugs like celecoxib. This suggests that it may provide effective pain relief with fewer side effects .

Mechanism of Action

The mechanism of action of 1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:

    Binding to enzymes: It may inhibit the activity of certain enzymes involved in inflammatory pathways.

    Modulating signaling pathways: The compound could affect signaling pathways related to pain and inflammation.

    Interacting with cellular receptors: It may bind to receptors on the surface of cells, altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Compound Name Core Heterocycle Key Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound Pyrazole + Benzothiazole 6-Methylsulfonyl Not reported Not reported Not reported
N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide Pyrazole + Benzothiazole 5-Methylthiophen-2-yl ~327.4 (calculated) Not reported Not reported
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile Pyrazole + Tetrazole Phenyl, tetrazole-thioether 355.1 173.1 66.64
1-Methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxamide Pyrazole Prop-2-yn-1-yl 188.11 Not reported Not reported

Research Findings and Implications

  • Electronic Effects : The methylsulfonyl group in the target compound likely enhances electron-withdrawing properties, improving binding to polar enzyme pockets compared to electron-donating groups like methylthiophene .
  • Synthetic Accessibility : The moderate yields of related compounds (e.g., 66.64% in ) indicate challenges in optimizing reactions for complex heterocycles, which may apply to the target’s synthesis.

Biological Activity

Overview

1-Methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide, a synthetic compound with the CAS number 955569-03-6, has attracted attention in medicinal chemistry due to its diverse biological activities. The compound features a unique structural arrangement that combines a pyrazole ring with a benzo[d]thiazole moiety and a methylsulfonyl group, which enhances its pharmacological properties.

The primary biological activity of this compound is linked to its interaction with the enzyme DprE1, a crucial target in the treatment of tuberculosis. By inhibiting DprE1, the compound disrupts the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall, leading to the death of Mycobacterium tuberculosis .

Biochemical Pathways

  • Target Enzyme : DprE1
  • Pathway Disruption : Inhibition of arabinogalactan synthesis
  • Result : Antimycobacterial activity

Biological Activities

The compound exhibits several notable biological activities:

  • Antimicrobial Activity : Demonstrated potent activity against Mycobacterium tuberculosis, indicating its potential as an antitubercular agent.
  • Anticancer Properties : Research has shown that pyrazole derivatives can inhibit various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancers . The structure of this compound may contribute to similar effects.
  • Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory activities, potentially making this compound useful in treating inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several key steps:

  • Formation of the benzo[d]thiazole core through reaction with carboxylic acid derivatives.
  • Introduction of the methylsulfonyl group via sulfonylation reactions.
  • Synthesis of the pyrazole ring using hydrazine and 1,3-dicarbonyl compounds .

Anticancer Activity

A study evaluated various pyrazole derivatives for their anticancer properties, revealing that compounds containing the pyrazole scaffold significantly inhibited cancer cell proliferation. Specifically, derivatives were tested against breast cancer cells (MDA-MB-231), showing promising results in cytotoxicity and potential synergy with conventional chemotherapy agents like doxorubicin .

Antimycobacterial Activity

In vitro studies confirmed that this compound effectively inhibited the growth of Mycobacterium tuberculosis, supporting its potential as a novel therapeutic agent in tuberculosis treatment .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineEffectivenessReference
AntimycobacterialMycobacterium tuberculosisHigh
AnticancerMDA-MB-231 (breast cancer)Significant inhibition
Anti-inflammatoryVariousPotentially effective

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation, coupling, and sulfonylation. For example:

  • Pyrazole Core Formation : Cyclocondensation of hydrazine derivatives with β-ketoesters or acetoacetate analogs under reflux (e.g., ethanol/HCl) yields the pyrazole backbone .
  • Thiazole Coupling : The benzo[d]thiazol-2-amine intermediate can be coupled to the pyrazole carboxamide via POCl₃-mediated activation at 120°C, as demonstrated in analogous thiazole-carboxamide syntheses .
  • Sulfonylation : Methylsulfonyl introduction at the 6-position of the benzothiazole ring may use methanesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
  • Critical Factors : Solvent polarity (DMF vs. THF), temperature control (80–120°C), and catalyst selection (e.g., POCl₃) significantly impact regioselectivity and purity. Yields >70% are achievable with optimized stoichiometry .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : A combination of techniques is essential:

  • ¹H/¹³C NMR : Confirm substitution patterns via pyrazole C5-carboxamide proton (δ 8.2–8.5 ppm) and methylsulfonyl group (δ 3.3–3.5 ppm for CH₃SO₂) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and sulfonyl S=O vibrations (~1350–1150 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns should align with pyrazole-thiazole cleavage .
  • Elemental Analysis : Validate purity (<0.4% deviation from theoretical C/H/N/S content) .

Q. What preliminary in vitro assays are recommended to evaluate the biological activity of this compound, and what positive controls should be included?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR, VEGFR) using ATP-Glo™ kits, with staurosporine as a positive control .
  • Antimicrobial Testing : Use microdilution methods (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a reference .
  • Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7), using doxorubicin as a comparator .

Advanced Research Questions

Q. How can researchers optimize the synthetic protocol to address challenges in regioselectivity during pyrazole-thiazole coupling reactions?

  • Methodological Answer :

  • Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate the pyrazole at C5, ensuring selective coupling to the thiazole amine .
  • Protection/Deprotection Strategies : Temporarily block reactive sites (e.g., with Boc groups) to prevent undesired cross-reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time (30–60 min vs. 12 hrs) and improve regioselectivity via controlled heating .

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with biological targets, and which docking parameters show the highest correlation with experimental results?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling. Prioritize targets like kinase ATP-binding pockets (PDB: 1M17) .
  • Key Parameters :
  • Binding Energy : ΔG ≤ -8 kcal/mol correlates with IC₅₀ < 1 μM in enzyme assays .
  • Pose Validation : Root-mean-square deviation (RMSD) <2 Å between predicted and crystallographic poses ensures reliability .
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-target complexes .

Q. How should contradictory data between theoretical predictions (e.g., DFT calculations) and experimental observations in solubility studies be systematically analyzed?

  • Methodological Answer :

  • Solvent Polymorphism Screening : Use powder X-ray diffraction (PXRD) to identify crystalline forms affecting solubility .
  • DFT Refinement : Adjust solvation models (e.g., COSMO-RS) to account for solvent polarity and hydrogen-bonding interactions .
  • Experimental Validation : Compare shake-flask vs. HPLC solubility measurements in buffers (pH 1.2–7.4) to resolve discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.